4-((2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide
Description
This compound is a quinazolinone derivative characterized by a 4-oxoquinazolin-3(4H)-one core modified with a sulfur-containing side chain (thioether linkage), a 4-chlorophenyl group, and a benzamide moiety substituted with an N-propyl group. The synthesis involves S-alkylation of a mercaptoquinazolinone precursor with a halogenated acetamide derivative, followed by purification and structural validation via NMR, MS, and elemental analysis .
Properties
IUPAC Name |
4-[[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O3S/c1-2-15-29-25(34)19-9-7-18(8-10-19)16-32-26(35)22-5-3-4-6-23(22)31-27(32)36-17-24(33)30-21-13-11-20(28)12-14-21/h3-14H,2,15-17H2,1H3,(H,29,34)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFKMYFYIDGUAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a complex molecule that belongs to the class of quinazolinone derivatives. This article provides a comprehensive overview of its biological activities, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant case studies and research findings.
Structure and Synthesis
The compound features a quinazolinone moiety, which is known for its diverse biological activities. The synthesis of such compounds typically involves multi-step reactions that introduce various functional groups to enhance their pharmacological properties. For instance, the incorporation of a 4-chlorophenyl group and a N-propylbenzamide structure aims to improve bioactivity and selectivity.
1. Antimicrobial Activity
Quinazolinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities.
Studies have shown that modifications at specific positions on the quinazolinone structure can lead to enhanced activity against both gram-positive and gram-negative bacteria. For example, the presence of electron-withdrawing groups like chlorine has been linked to increased antibacterial potency .
2. Anticancer Activity
The anticancer potential of quinazolinone derivatives has also been highlighted in various studies. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Quinazoline derivatives | Breast cancer | Inhibition of cell cycle progression | |
| Quinazolinone-hydrazones | Colorectal cancer | Induction of apoptosis |
For instance, certain quinazolinone derivatives have demonstrated the ability to induce apoptosis in cancer cells by modulating cell cycle regulators and promoting oxidative stress . The structure of this compound may contribute to similar mechanisms due to its functional groups.
3. Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor, particularly against carbonic anhydrases (CAs), which are crucial in various physiological processes.
| Enzyme Target | Inhibition Type | IC50 Value (nM) | Reference |
|---|---|---|---|
| Human Carbonic Anhydrase IX | Competitive inhibition | 567.6 - 940.3 nM | |
| Phospholipase A2 | Non-competitive inhibition | Not specified |
Research indicates that structural modifications can enhance the inhibitory activity against specific CA isoforms, making these compounds potential candidates for treating conditions such as glaucoma and obesity .
Case Studies
- Antimicrobial Efficacy : A study by Zayed et al. synthesized various quinazolinone derivatives, including those with thioether linkages similar to our compound, which exhibited significant antimicrobial activity against multiple pathogenic strains .
- Anticancer Properties : Research conducted by Chauhan et al. demonstrated that quinazoline hybrids showed potent leishmanicidal activity and exhibited selective cytotoxicity towards cancer cells, suggesting a promising avenue for further investigation into their therapeutic applications .
- Enzyme Inhibition Studies : A recent publication highlighted the effectiveness of novel quinazoline derivatives in inhibiting human carbonic anhydrases, indicating their potential use in drug development for diseases linked to CA dysregulation .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity:
- The compound has been studied for its potential as an anticancer agent, particularly due to its ability to interact with specific molecular targets involved in cancer progression. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting proliferation .
-
Antidiabetic Properties:
- Recent studies have highlighted the potential of benzamide derivatives in managing diabetes. Compounds like this one may act as glucokinase activators, enhancing insulin secretion and improving glucose metabolism . The incorporation of the 4-chlorophenyl group is believed to enhance the pharmacological profile, making it a candidate for further development in antidiabetic therapies.
- Inhibition of Enzymatic Activity:
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is critical for drug development. SAR studies indicate that modifications to the benzamide backbone and substituents can significantly alter potency and selectivity against target enzymes.
Key Findings from SAR Studies:
- The presence of electron-withdrawing groups (like chlorine) enhances binding affinity to target sites.
- The thioether linkage may contribute to increased lipophilicity, improving membrane permeability and bioavailability .
Case Studies
- In Vitro Studies:
- In Vivo Efficacy:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with several synthesized derivatives (Table 1), differing in substituents on the quinazolinone core, benzamide/sulfonamide groups, and side-chain modifications. Key analogues include:
Key Research Findings
- Activity vs. Sulfonamide Analogues (Compounds 21–24):
The target compound’s benzamide group may reduce carbonic anhydrase inhibition compared to sulfonamide derivatives (e.g., Compound 23, IC₅₀ = 12 nM), as sulfonamides exhibit stronger zinc-binding interactions in enzyme active sites . - Thioether Linkage Impact: The thioethyl bridge enhances metabolic stability compared to oxygen or nitrogen linkages in anti-inflammatory quinazolinones (e.g., ’s compound with 80% edema inhibition at 50 mg/kg) .
- Role of 4-Chlorophenyl Group:
The para-chloro substitution optimizes hydrophobic interactions in enzyme binding pockets, as seen in Compound 23’s superior activity over ortho- or meta-substituted analogues .
Structural and Functional Insights
- Quinazolinone Core: Essential for π-π stacking with aromatic residues in target proteins. The 4-oxo group may act as a hydrogen bond acceptor .
- N-Propylbenzamide vs.
- Thioether vs. Ether/N-Alkylation: Thioether linkages (C-S-C) provide greater resistance to oxidative degradation than ethers (C-O-C), as shown in stability studies of S-alkylated triazoles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
